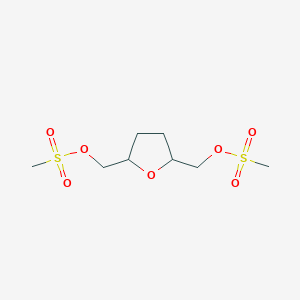








|
REACTION_CXSMILES
|
[CH3:1][S:2](Cl)(=[O:4])=[O:3].[O:6]1[CH:10]([CH2:11][OH:12])[CH2:9][CH2:8][CH:7]1[CH2:13][OH:14].C(N(CC)CC)C>ClCCl>[CH3:1][S:2]([O:14][CH2:13][CH:7]1[CH2:8][CH2:9][CH:10]([CH2:11][O:12][S:2]([CH3:1])(=[O:4])=[O:3])[O:6]1)(=[O:4])=[O:3]
|


|
Name
|
|
|
Quantity
|
307.8 g
|
|
Type
|
reactant
|
|
Smiles
|
CS(=O)(=O)Cl
|
|
Name
|
|
|
Quantity
|
118.8 g
|
|
Type
|
reactant
|
|
Smiles
|
O1C(CCC1CO)CO
|
|
Name
|
|
|
Quantity
|
454.5 g
|
|
Type
|
reactant
|
|
Smiles
|
C(C)N(CC)CC
|
|
Name
|
|
|
Quantity
|
1.54 L
|
|
Type
|
solvent
|
|
Smiles
|
ClCCl
|


|
Control Type
|
UNSPECIFIED
|
|
Setpoint
|
0 °C
|
|
Conditions are dynamic
|
1
|
|
Details
|
See reaction.notes.procedure_details.
|


|
Type
|
ADDITION
|
|
Details
|
ice-cold water is then added
|
|
Type
|
CUSTOM
|
|
Details
|
the organic phase is separated out and
|
|
Type
|
WASH
|
|
Details
|
washed with 500 mL
|
|
Type
|
ADDITION
|
|
Details
|
of dilute (1 M) hydrochloric acid solution
|
|
Type
|
CUSTOM
|
|
Details
|
The organic phase is separated out
|
|
Type
|
WASH
|
|
Details
|
washed with 500 mL of saturated aqueous NaHCO3 solution
|
|
Type
|
CUSTOM
|
|
Details
|
The organic phase is finally separated out
|
|
Type
|
CONCENTRATION
|
|
Details
|
concentrated
|


|
Name
|
|
|
Type
|
product
|
|
Smiles
|
CS(=O)(=O)OCC1OC(CC1)COS(=O)(=O)C
|
| Type | Value | Analysis |
|---|---|---|
| AMOUNT: MASS | 236.7 g | |
| YIELD: PERCENTYIELD | 91% | |
| YIELD: CALCULATEDPERCENTYIELD | 91.2% |


|
Source
|
Open Reaction Database (ORD) |
|
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |